molecular formula C17H15ClFN3O3S2 B2920366 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448031-33-1

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B2920366
CAS RN: 1448031-33-1
M. Wt: 427.89
InChI Key: DIBLNPKDYWIGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H15ClFN3O3S2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Evaluation and Enzyme Inhibition

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their biological activities, particularly targeting enzyme inhibition. For example, compounds were screened against butyrylcholinesterase (BChE) enzyme, revealing potential for ligand-BChE binding affinity and orientation in active sites of human BChE protein, indicating significance in therapeutic applications related to enzyme inhibition processes (Khalid et al., 2016).

Antimicrobial and Antibacterial Properties

Synthesized N-substituted derivatives of 1,3,4-oxadiazole compounds showed promising antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential use in developing new antibacterial agents to combat microbial resistance (Khalid et al., 2016).

Anticancer Potential

Research has also explored the anticancer properties of 1,3,4-oxadiazole derivatives. Certain compounds exhibited strong anticancer activities relative to standard drugs, indicating the potential of these compounds as novel anticancer agents. Further studies, especially in vivo, are recommended to ascertain their therapeutic usefulness (Rehman et al., 2018).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight, highlighting their potential use in agricultural pest management strategies. These compounds not only reduced disease but also stimulated plant defense mechanisms (Shi et al., 2015).

Fuel Cell Technology

In the field of materials science, sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole polymers were studied for their application as proton exchange membranes in medium-high temperature fuel cells. Their excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity, highlights their potential in enhancing fuel cell efficiency (Xu et al., 2013).

Alzheimer’s Disease Treatment

New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target for Alzheimer’s therapy (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3S2/c18-14-9-13(1-2-15(14)19)27(23,24)22-6-3-11(4-7-22)16-20-21-17(25-16)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBLNPKDYWIGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.